molecular formula C33H39N3O6 B11052573 2-[4-(diethylamino)phenyl]-4-hydroxy-N,N'-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide

2-[4-(diethylamino)phenyl]-4-hydroxy-N,N'-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide

Cat. No.: B11052573
M. Wt: 573.7 g/mol
InChI Key: UVLKSPYRDIANSH-UHFFFAOYSA-N
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Description

2-[4-(diethylamino)phenyl]-4-hydroxy-N,N’-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide is a complex organic compound with a unique structure that includes a diethylamino group, hydroxy group, methoxyphenyl groups, and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(diethylamino)phenyl]-4-hydroxy-N,N’-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide typically involves multiple steps. One common approach is to start with the preparation of the diethylamino phenyl intermediate, followed by the introduction of the hydroxy and methoxyphenyl groups. The final step involves the formation of the cyclohexane ring and the dicarboxamide moiety. The reaction conditions often require the use of polar solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to ensure solubility and reactivity of the intermediates .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. The purification of the final product typically involves techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

2-[4-(diethylamino)phenyl]-4-hydroxy-N,N’-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

2-[4-(diethylamino)phenyl]-4-hydroxy-N,N’-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(diethylamino)phenyl]-4-hydroxy-N,N’-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds with target molecules, while the hydroxy and methoxyphenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(diethylamino)phenyl]-4-hydroxy-N,N’-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide is unique due to its combination of functional groups and the cyclohexane ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for scientific research and industrial applications.

Properties

Molecular Formula

C33H39N3O6

Molecular Weight

573.7 g/mol

IUPAC Name

2-[4-(diethylamino)phenyl]-4-hydroxy-1-N,3-N-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide

InChI

InChI=1S/C33H39N3O6/c1-6-36(7-2)22-18-16-21(17-19-22)28-29(31(38)34-23-12-8-10-14-26(23)41-4)25(37)20-33(3,40)30(28)32(39)35-24-13-9-11-15-27(24)42-5/h8-19,28-30,40H,6-7,20H2,1-5H3,(H,34,38)(H,35,39)

InChI Key

UVLKSPYRDIANSH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)NC3=CC=CC=C3OC)(C)O)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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